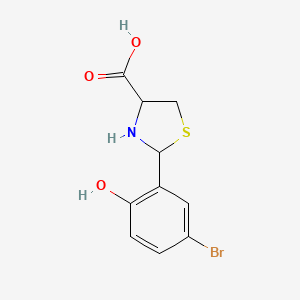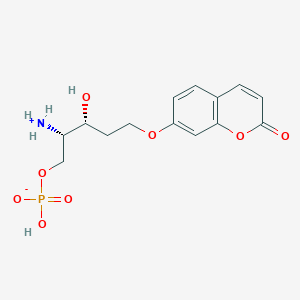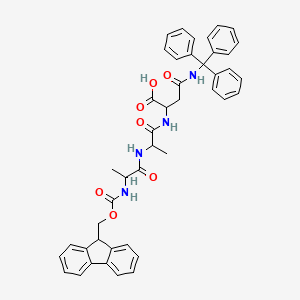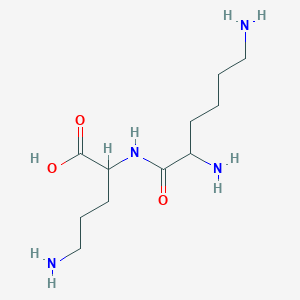
2-(5-Bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the 5-bromo-2-hydroxyphenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinecarboxylic acid, 2-(4-hydroxyphenyl)-, (4R)-: Similar structure but lacks the bromine atom, which may affect its chemical properties and biological activities.
4-Thiazolidinecarboxylic acid, 2-(5-chloro-2-hydroxyphenyl)-, (4R)-:
Uniqueness
The presence of the 5-bromo-2-hydroxyphenyl group in 4-Thiazolidinecarboxylic acid, 2-(5-bromo-2-hydroxyphenyl)-, (4R)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrNO3S |
|---|---|
Poids moléculaire |
304.16 g/mol |
Nom IUPAC |
2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15) |
Clé InChI |
YWRRCPQGGUVNQC-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)




![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
